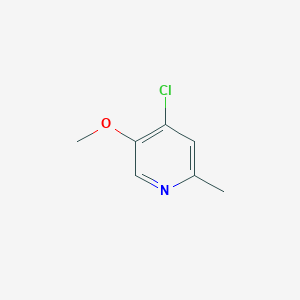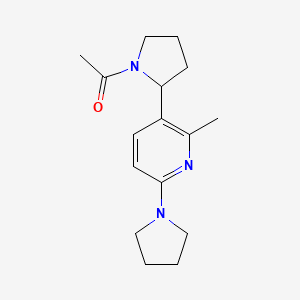
Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Esterification: The final step involves the esterification of the quinoline derivative with propanoic acid or its derivatives in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinoline N-oxides.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, affecting cellular pathways and processes. The bromine atom and ester group may influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromoquinoline: Lacks the ester group, which may influence its solubility and pharmacokinetics.
Quinoline-4-carboxylic acid: Lacks both the bromine atom and ester group, which may result in different chemical and biological properties.
Uniqueness
Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is unique due to the presence of both the bromine atom and the ester group, which can influence its chemical reactivity and potential biological activities.
特性
分子式 |
C13H12BrNO3 |
|---|---|
分子量 |
310.14 g/mol |
IUPAC名 |
methyl 3-(7-bromo-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12BrNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3 |
InChIキー |
BDTRIJBWSICABH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11805348.png)
